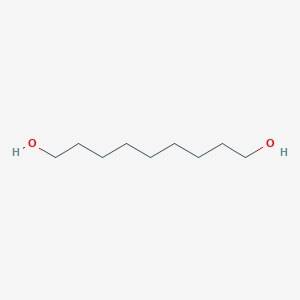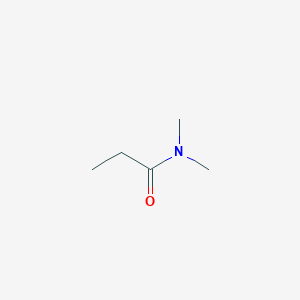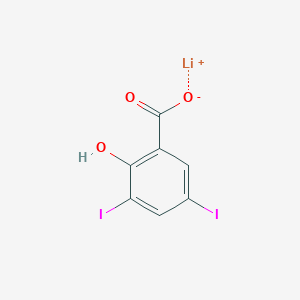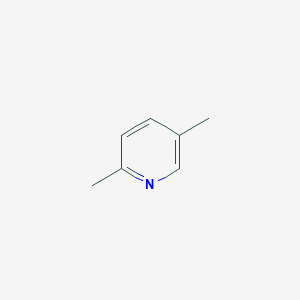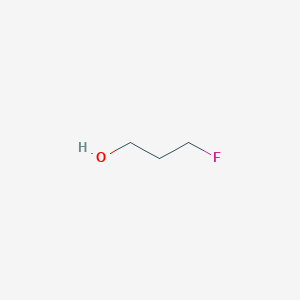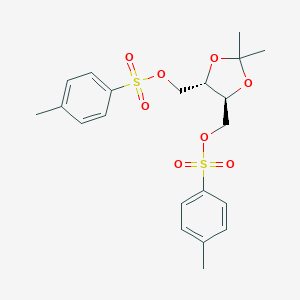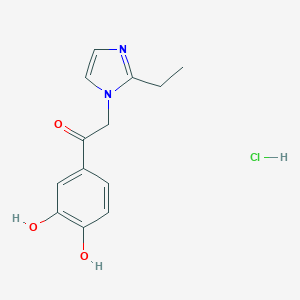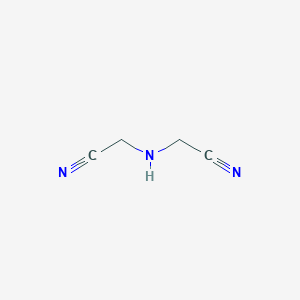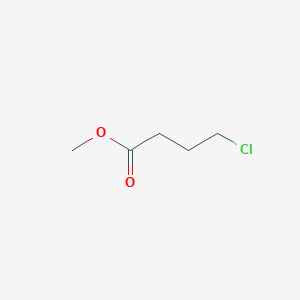
Methyl-4-chlorbutyrat
Übersicht
Beschreibung
Methyl 4-chlorobutyrate (M4CB) is an alkyl halide that is used in organic synthesis and laboratory experiments. It is a colorless, volatile liquid with an unpleasant odor. It is miscible with organic solvents and water. M4CB is a useful reagent in organic synthesis and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Methyl-4-chlorbutyrat ist ein wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Es dient als Baustein für die Herstellung verschiedener pharmazeutischer Kandidaten. Seine Reaktivität ermöglicht die Einarbeitung der Chlorbutyl-Einheit in komplexe Molekülstrukturen, was für die Entwicklung neuer Therapeutika entscheidend ist .
Industrielle Farbstoffzwischenprodukte
In der Farbstoffindustrie wird this compound zur Synthese von Zwischenprodukten für Industriefarbstoffe verwendet. Diese Zwischenprodukte sind wesentliche Bestandteile bei der Herstellung von Farbstoffen, die zum Färben von Textilien und anderen Materialien verwendet werden .
Organische Synthese
Diese Verbindung spielt eine bedeutende Rolle in der organischen Synthese. Es ist an verschiedenen chemischen Reaktionen beteiligt, wie z. B. nukleophile Substitutionen, Veresterungen und Alkylierungen, was es zu einem vielseitigen Reagenz für die Synthese einer Vielzahl organischer Verbindungen macht .
Materialwissenschaft
This compound wird in die Synthese von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien in der Materialwissenschaft integriert. Seine Eigenschaften werden genutzt, um Materialien mit spezifischen Eigenschaften und Funktionalitäten zu entwickeln .
Chemische Forschung
In der chemischen Forschung wird this compound zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesewege verwendet. Es ist ein Standardreagenz in Forschungslaboren aufgrund seiner Reaktivität und der Vielfalt der Reaktionen, die es eingehen kann .
Biochemie
Obwohl spezifische Anwendungen von this compound in der Biochemie nicht umfassend dokumentiert sind, werden Verbindungen wie diese häufig in biochemischen Studien verwendet, um die Wechselwirkung von kleinen Molekülen mit biologischen Systemen zu verstehen und Biomoleküle für Forschungszwecke zu synthetisieren .
Umweltwissenschaften
This compound kann in der umweltwissenschaftlichen Forschung verwendet werden, um seine Auswirkungen auf Ökosysteme, seine Abbauprodukte und sein Verhalten unter verschiedenen Umweltbedingungen zu untersuchen. Detaillierte Anwendungen in diesem Bereich sind jedoch in den verfügbaren Ressourcen nicht gut dokumentiert .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken verwendet werden, um Instrumente zu kalibrieren, Methoden zu validieren oder als Reagenz in chemischen Analysen
Safety and Hazards
Methyl 4-chlorobutyrate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Methyl 4-chlorobutyrate is a chemical compound with the molecular formula C5H9ClO2 . It is used in various applications, including pharmaceutical synthesis and as an intermediate in industrial dye production . Here is a general overview based on the typical properties and uses of similar compounds.
Pharmacokinetics
Its physical properties such as a boiling point of 175-176 °c and a density of 112 g/mL at 25 °C can influence its pharmacokinetic behavior .
Action Environment
Methyl 4-chlorobutyrate is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . These environmental factors can significantly influence its stability and efficacy.
Biochemische Analyse
Cellular Effects
It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
It is known that it has a molecular weight of 136.58 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 175-176 °C (lit.) and a density of 1.12 g/mL at 25 °C (lit.) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Eigenschaften
IUPAC Name |
methyl 4-chlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUYIRISBMWFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062873 | |
| Record name | Butanoic acid, 4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl 4-chlorobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3153-37-5 | |
| Record name | Butanoic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chlorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing Methyl 4-chlorobutyrate?
A1: Methyl 4-chlorobutyrate can be synthesized from γ-Butyrolactone through different pathways. One method utilizes silicon tetrachloride and methanol in the presence of an organic solvent capable of dissolving silicon tetrachloride []. Another approach involves reacting γ-Butyrolactone with bis(trichloromethyl) carbonate in the presence of catalysts [].
Q2: How does the structure of Methyl 4-chlorobutyrate influence its reactivity in gas-phase elimination reactions?
A2: The presence of the carbomethoxy group in Methyl 4-chlorobutyrate plays a crucial role in its gas-phase elimination kinetics. Studies suggest that the carbonyl oxygen of the carbomethoxy group participates in the reaction, leading to both dehydrochlorination and lactone formation []. This neighboring group participation is thought to proceed through an intimate ion-pair mechanism [, , ].
Q3: Are there computational studies that support the proposed reaction mechanisms of Methyl 4-chlorobutyrate?
A3: Yes, theoretical calculations using ab initio and Density Functional Theory (DFT) methods have been employed to investigate the gas-phase elimination mechanisms of Methyl 4-chlorobutyrate and related compounds []. These calculations provide insights into transition state structures, thermodynamic parameters, and kinetic parameters, supporting the involvement of the carbomethoxy group in the reaction pathway [].
Q4: What are the potential applications of Methyl 4-chlorobutyrate in organic synthesis?
A4: Methyl 4-chlorobutyrate serves as a valuable building block in organic synthesis. For instance, it's a key intermediate in the synthesis of Buflomedil Hydrochloride, a vasodilator medication []. The synthesis involves a multi-step process including condensation with pyrrolidine, hydrolysis, acylation, Friedel-Crafts alkylation, and salt formation [].
Q5: Have the physicochemical properties of Methyl 4-chlorobutyrate been investigated?
A5: Yes, studies have explored the densities and viscosities of binary mixtures containing Methyl 4-chlorobutyrate and various aromatic hydrocarbons at different temperatures []. These investigations provide insights into the molecular interactions and physical behavior of the compound in solution, which can be crucial for understanding its properties and potential applications [].
Q6: Has Methyl 4-chlorobutyrate been explored for applications beyond pharmaceuticals?
A7: While pharmaceutical applications are prominent, research highlights the use of Methyl 4-chlorobutyrate in producing γ-Aminobutyric acid (GABA) []. This non-proteinogenic amino acid is recognized as a potential green feed additive for livestock, offering benefits like improved ingestion, regulated hormone secretion, and enhanced immune function [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




